Chlorhydrate de méthyl L-daunosamine

Vue d'ensemble

Description

Methyl L-daunosamine hydrochloride is a chemical compound with the molecular formula C7H16ClNO3 and a molecular weight of 197.66 g/mol . It is a derivative of L-daunosamine, a sugar component found in several complex carbohydrates. This compound is primarily used in research and has applications in the modification of polysaccharides and other saccharides .

Applications De Recherche Scientifique

Methyl L-daunosamine hydrochloride has several scientific research applications, including:

Chemistry: Used in the synthesis of complex carbohydrates and as a building block for other chemical compounds.

Biology: Employed in the study of carbohydrate metabolism and the modification of biological molecules.

Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.

Mécanisme D'action

Target of Action

Methyl L-Daunosamine Hydrochloride, also known as Daunosamine Hydrochloride, is a derivative of the antibiotic daunorubicin . The daunosamine moiety of daunorubicin is considered to be the most sensitive part of the molecule in terms of biological response to chemical transformations .

Mode of Action

Daunorubicin, from which Methyl L-Daunosamine Hydrochloride is derived, is known to generate reactive oxygen species (ROS), which causes DNA damage, particularly inducing double-strand breaks (DSBs) . The modification of daunorubicin on its NH2 moiety, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound .

Biochemical Pathways

The biosynthesis of dTDP-L-daunosamine, the deoxyaminosugar moiety of the antibiotics daunorubicin and doxorubicin, involves several enzymes encoded by a single gene cluster . The first two steps of the pathway, the activation of α-D-glucopyranose 1-phosphate by dTDP and 4,6 dehydration, are common to the biosynthesis of many dTDP-sugars . The next steps are catalyzed by a 3,5-epimerase, a 2,3-dehydratase, and a 3-aminotransferase . Finally, the 4-ketoreductase reduces the C-4 ketone to a hydroxyl group to produce dTDP-L-daunosamine .

Pharmacokinetics

The modification of daunorubicin, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound . These modifications can potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Result of Action

Daunorubicin, from which it is derived, is known to cause dna damage, particularly inducing double-strand breaks (dsbs) . This leads to cytotoxicity, which is the basis for its use in cancer treatment .

Action Environment

The synthesis and modification of daunorubicin, which includes the daunosamine part, could potentially be influenced by various factors such as temperature, ph, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

It is known that the daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .

Cellular Effects

It is known that daunosamine, a component of the anthracycline class of antineoplastics, is soluble in water and responds with polymers like cellulose and lignin if it is in excess . This suggests that Methyl L-Daunosamine Hydrochloride may have similar interactions within cells.

Molecular Mechanism

Modification of daunorubicin on its NH2 moiety, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl L-daunosamine hydrochloride can be synthesized through the asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalyzed dihydroxylation . This method provides a concise route to the compound and its epimers. The reaction conditions involve the use of homochiral lithium amide and osmium tetroxide as key reagents.

Industrial Production Methods

Industrial production methods for Methyl L-daunosamine hydrochloride typically involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl L-daunosamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include osmium tetroxide for dihydroxylation, lithium amides for conjugate addition, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include various derivatives of Methyl L-daunosamine hydrochloride, such as methyl 3-epi-D-daunosaminide hydrochloride .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl β-L-daunosaminide hydrochloride: A similar compound with a slightly different structure and properties.

Daunosamine hydrochloride: Another derivative of L-daunosamine with similar applications and chemical properties.

Uniqueness

Methyl L-daunosamine hydrochloride is unique due to its specific molecular structure, which allows it to interact with polysaccharides and other saccharides in a distinct manner. This uniqueness makes it valuable for research and industrial applications where precise modifications of carbohydrates are required .

Activité Biologique

Methyl L-daunosamine hydrochloride, a derivative of daunorubicin, has garnered attention for its significant biological activities, particularly in the context of cancer treatment. This article presents a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and potential therapeutic applications.

Overview of Methyl L-Daunosamine Hydrochloride

Methyl L-daunosamine hydrochloride is recognized as a critical component in the structure of several anthracycline antibiotics, which are widely used in chemotherapy. Its structural modifications enhance the pharmacological properties of these compounds. The compound exhibits notable cytotoxic effects against various tumor cell lines, indicating its potential role in oncology.

Target of Action

Methyl L-daunosamine hydrochloride primarily acts through mechanisms similar to those of daunorubicin:

- DNA Interaction : It intercalates into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by generating ROS, leading to DNA damage, particularly double-strand breaks (DSBs) .

Biochemical Pathways

The biosynthesis of dTDP-L-daunosamine involves a specific gene cluster responsible for encoding enzymes that facilitate the conversion of precursor sugars into the active form. This pathway is crucial for the compound's incorporation into antibiotic structures .

Cytotoxicity Studies

Various studies have demonstrated the cytotoxic potential of methyl L-daunosamine hydrochloride against different cancer cell lines. For instance:

- HL-60 Human Leukemia Cells : In vitro studies revealed that methyl L-daunosamine hydrochloride exhibited significant cytotoxicity with an IC50 value in the nanomolar range. The treatment led to a marked reduction in cell viability, highlighting its effectiveness as an antitumor agent .

- Comparison with Other Compounds : When compared to other anthracycline derivatives, methyl L-daunosamine showed enhanced activity against certain resistant cancer cell lines, suggesting its utility in overcoming drug resistance .

Case Study 1: Antitumor Activity

A study investigated the effects of methyl L-daunosamine hydrochloride on various tumor cell lines:

- Cell Lines Tested : A549 (lung cancer), Jurkat (leukemia), and HCT-116 (colon cancer).

- Results : The compound demonstrated an IC50 ranging from 0.65 µM to 1.26 µM across different cell lines, indicating potent antitumor activity .

Case Study 2: Mechanistic Insights

Research focused on elucidating the molecular mechanisms behind the cytotoxic effects:

- Apoptosis Induction : Treatment with methyl L-daunosamine led to increased levels of apoptotic markers and DNA fragmentation.

- Cell Cycle Arrest : Flow cytometry analyses indicated that the compound induced G2/M phase arrest in treated cells, further contributing to its antitumor efficacy .

Methyl L-daunosamine hydrochloride exhibits favorable pharmacokinetic properties:

- Solubility : It is soluble in water, which enhances its bioavailability.

- Chemical Stability : The compound is stable under physiological conditions but can undergo various chemical transformations such as oxidation and reduction reactions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | IC50 (µM) | Notable Activity |

|---|---|---|---|

| Methyl L-daunosamine hydrochloride | Anthracycline derivative | 0.65 - 1.26 | Strong cytotoxicity against multiple cancer types |

| Daunosamine hydrochloride | Parent compound | 1.0 - 2.0 | Effective but less potent than methyl derivative |

| Methyl β-L-daunosaminide hydrochloride | Structural analog | >10 | Limited activity compared to methyl L-daunosamine |

Propriétés

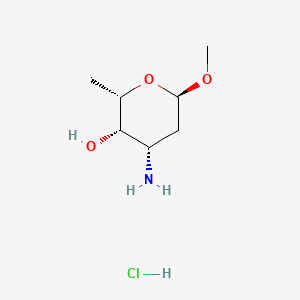

IUPAC Name |

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGBUAXDCLPMP-AOAPYHFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of synthesizing daunosamine hydrochloride from readily available sugars like D-glucose and D-mannose?

A1: Daunosamine is a crucial component of important anti-cancer drugs. Synthesizing it from readily available and inexpensive starting materials like D-glucose [] and D-mannose [] can potentially make the production of these drugs more cost-effective and efficient.

Q2: Do the provided papers describe different synthetic approaches to daunosamine hydrochloride?

A2: Yes, while both papers utilize carbohydrate chemistry principles, they employ different strategies and reaction sequences. The paper by Baer et al. [] starts with D-mannose, while the other paper by Marsh et al. [] uses D-glucose as the starting material. This highlights the possibility of multiple synthetic routes to obtain the target molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.